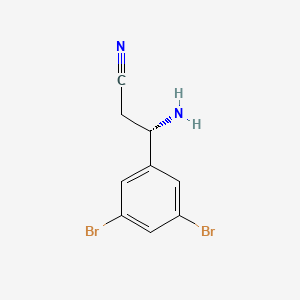

(3S)-3-Amino-3-(3,5-dibromophenyl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H8Br2N2 |

|---|---|

Molecular Weight |

303.98 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3,5-dibromophenyl)propanenitrile |

InChI |

InChI=1S/C9H8Br2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1 |

InChI Key |

KXGJIBHFNZVPCD-VIFPVBQESA-N |

Isomeric SMILES |

C1=C(C=C(C=C1Br)Br)[C@H](CC#N)N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(CC#N)N |

Origin of Product |

United States |

Biological Activity

(3S)-3-Amino-3-(3,5-dibromophenyl)propanenitrile is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an amino group and a nitrile group attached to a propanene backbone, with a dibromophenyl substituent that significantly influences its chemical properties and biological interactions.

- Molecular Formula : C10H10Br2N

- Molecular Weight : Approximately 292.01 g/mol

- Structure : The presence of bromine atoms on the phenyl ring enhances the compound's reactivity and potential biological activity through specific interactions with target proteins or enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer pathways. The unique structure of the compound allows it to modulate the activity of these targets, leading to various pharmacological effects.

Potential Therapeutic Applications

- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects. For instance, related compounds have been investigated for their ability to inhibit tumor necrosis factor (TNF), which could be beneficial in treating conditions such as cachexia and endotoxic shock.

- Anticancer Activity : The compound's interactions with specific cellular pathways may also position it as a candidate for cancer therapy. Research into similar compounds indicates potential mechanisms for inhibiting tumor growth and metastasis.

Study 1: Inhibition of NLRP3 Inflammasome

A recent study focused on the activation of the NLRP3 inflammasome in various neurodegenerative diseases, including Alzheimer's disease. The findings indicated that inhibiting NLRP3 could shift microglial polarization toward a protective phenotype, suggesting that similar compounds might have neuroprotective effects through modulation of inflammatory pathways .

Study 2: Toxicological Assessment

A toxicological assessment conducted on related compounds demonstrated that they could be administered at high doses without significant adverse effects on body weight or hematological parameters. This suggests a favorable safety profile for this compound, warranting further investigation into its therapeutic potential .

Experimental Data Table

| Study | Compound | Biological Activity | Key Findings |

|---|---|---|---|

| 1 | This compound | Anti-inflammatory | Modulates NLRP3 inflammasome activity; potential neuroprotective effects |

| 2 | Related compounds | Toxicological safety | High doses tolerated; no significant adverse effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.